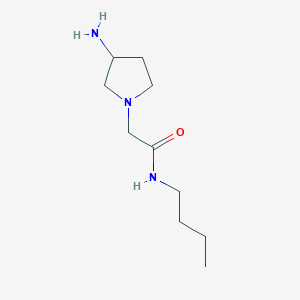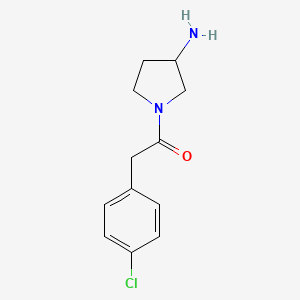
2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide
Vue d'ensemble
Description
2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide is a useful research compound. Its molecular formula is C12H25N3O and its molecular weight is 227.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Pyrrolidine derivatives are known to interact with a variety of biological targets. The exact target would depend on the specific structure of the compound .
Mode of Action
The mode of action of pyrrolidine derivatives can vary widely. Generally, these compounds can interact with their targets through a variety of mechanisms, including binding to receptors or enzymes, disrupting cell membranes, or interfering with cellular processes .
Biochemical Pathways
Pyrrolidine derivatives can affect a variety of biochemical pathways. The specific pathways affected would depend on the compound’s target and mode of action .
Pharmacokinetics
The pharmacokinetic properties of pyrrolidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific structure of the compound .
Result of Action
The result of a compound’s action would depend on its target and mode of action. For example, if the compound targets a receptor involved in pain perception, the result might be analgesic (pain-relieving) effects .
Action Environment
The action of a compound can be influenced by a variety of environmental factors, including pH, temperature, and the presence of other substances. These factors can affect the compound’s stability, efficacy, and the rate at which it is metabolized and excreted .
Analyse Biochimique
Biochemical Properties
2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s pyrrolidine ring allows it to engage in hydrogen bonding and other interactions, which can influence its binding affinity and specificity. For instance, it has been observed that pyrrolidine derivatives can interact with enzymes such as proteases and kinases, potentially inhibiting or modulating their activity . Additionally, the acetamide group in this compound can form hydrogen bonds with amino acid residues in protein active sites, further enhancing its biochemical interactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrrolidine derivatives have been reported to affect the activity of signaling molecules such as G-proteins and second messengers, leading to alterations in cellular responses . Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These binding interactions can result in enzyme inhibition or activation, depending on the nature of the interaction and the target enzyme . Additionally, this compound can influence gene expression by modulating the activity of transcription factors, leading to changes in the expression levels of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. Studies have shown that the stability of this compound can be influenced by environmental conditions such as temperature, pH, and the presence of other chemicals . Over time, this compound may undergo degradation, leading to the formation of metabolites that can have different biochemical and cellular effects. Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, this compound may exhibit therapeutic effects by modulating specific biochemical pathways and cellular processes . At higher doses, this compound can induce toxic or adverse effects, such as cytotoxicity, organ damage, and systemic toxicity. Threshold effects have been observed in animal studies, where a certain dosage level is required to achieve a significant biological response. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing the risk of adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, hydrolysis, and conjugation . These metabolic processes can lead to the formation of active or inactive metabolites, which can influence the overall pharmacokinetic and pharmacodynamic profile of this compound. Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels, potentially impacting cellular and systemic metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can be affected by factors such as blood flow, tissue permeability, and the presence of specific transporters or binding proteins.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be directed to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its biochemical and cellular effects. The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological activity.
Propriétés
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N,N-dipropylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-3-6-15(7-4-2)12(16)10-14-8-5-11(13)9-14/h11H,3-10,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOAJQSHGCYACRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CN1CCC(C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B1468047.png)
![tert-Butyl 1,3-thiazol-4-yl[(2,4,5-trifluorophenyl)sulfonyl]carbamate](/img/structure/B1468048.png)
![1-[[2-(Trifluoromethyl)phenyl]methyl]pyrrolidin-3-amine](/img/structure/B1468051.png)
![[1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468052.png)
![[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468055.png)

![1-[(5-Methylthiophen-2-yl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1468057.png)

![1-[(5-Chlorothiophen-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1468060.png)



![[1-(3-fluoro-4-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468065.png)
![[1-(2,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1468067.png)
